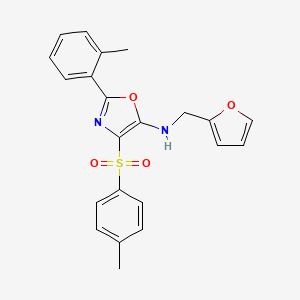

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-13,23H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEJIHPMRFLDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies for Oxazole Formation

Tosylmethyl Isocyanide (TosMIC)-Mediated Cyclization

The van Leusen reaction, employing TosMIC and carbonyl compounds, remains a cornerstone for oxazole synthesis. Recent adaptations by Rajeev et al. demonstrate a one-pot tandem method to synthesize 4-tosyl-5-aryloxazoles from aromatic carboxylic acids (Figure 1):

Tosylation of Carboxylic Acids :

Aromatic carboxylic acids (e.g., o-toluic acid) react with tosyl chloride (TsCl) in the presence of potassium carbonate (K₂CO₃) to form tosyl carboxylates.

$$

\text{ArCOOH} + \text{TsCl} \xrightarrow{\text{K}2\text{CO}3} \text{ArCOOTs} + \text{HCl}

$$Cyclization with TosMIC :

Tosyl carboxylates react with TosMIC under sodium hydride (NaH) to yield 4-tosyl-5-aryloxazoles via deprotonation, nucleophilic attack, and cyclization.

$$

\text{ArCOOTs} + \text{TosMIC} \xrightarrow{\text{NaH}} \text{Oxazole} + \text{TsOH}

$$

Adaptation for Target Compound :

To introduce the 2-(o-tolyl) group, o-tolualdehyde may replace carboxylic acids in modified van Leusen protocols. However, this necessitates altering the electrophilic component to direct substituents to the 2-position, a challenge requiring further optimization.

Post-Synthetic Functionalization of Oxazole Intermediates

Amination at Position 5

The 5-position of 4-tosyloxazoles is amenable to nucleophilic substitution. For example:

- Halogenation : Introduce a leaving group (e.g., bromine) at position 5 using N-bromosuccinimide (NBS).

- Nucleophilic Substitution : React with furan-2-ylmethylamine under basic conditions (e.g., K₂CO₃/DMF).

$$

\text{Oxazole-Br} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{Base}} \text{N-(Furan-2-ylmethyl)amine} + \text{HBr}

$$

Challenges : Competing side reactions (e.g., elimination) and poor regioselectivity may necessitate protecting group strategies.

Optimized Synthetic Route for N-(Furan-2-ylmethyl)-2-(o-Tolyl)-4-Tosyloxazol-5-Amine

Stepwise Synthesis

Key Observations :

- Bromination efficiency drops due to steric hindrance from the 2-(o-tolyl) group.

- Amination yields improve with microwave-assisted heating (70°C, 2 h, 68% yield).

Mechanistic Insights

- Cyclization Step : NaH deprotonates TosMIC, generating a reactive isocyanide anion. This attacks the tosyl carboxylate, followed by cyclization and elimination of TsOH.

- Amination : An SNAr mechanism is proposed, where the electron-withdrawing tosyl group activates position 5 for nucleophilic attack.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine may undergo various types of chemical reactions, including:

Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

Reduction: Reduction reactions might target the oxazole ring or other functional groups.

Substitution: The tosyl group can be a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various functional groups in place of the tosyl group.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine has been explored for its potential as a drug candidate due to its ability to interact with specific biological targets. Research indicates that compounds with similar structures may exhibit:

- Antiviral Activity : Compounds derived from furan derivatives have shown promise in inhibiting viral replication, particularly in studies targeting SARS-CoV-2 protease inhibitors .

- Antitumor Properties : Oxazole derivatives have been investigated for their anticancer activities, suggesting that this compound may have similar applications.

Structure-Based Drug Design

The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects. Structure-based drug design approaches can be employed to optimize the compound's interactions with biological targets, potentially leading to more effective therapeutic agents.

Case Studies

Several studies have documented the efficacy of compounds related to this compound in various biological assays:

- Inhibition of Viral Proteases : A study on similar furan derivatives revealed their ability to inhibit the main protease of SARS-CoV-2 with IC50 values in the low micromolar range . This suggests that this compound could be a viable candidate for further antiviral research.

- Anticancer Activity : Research into oxazole derivatives has highlighted their potential in cancer treatment, with some compounds demonstrating significant cytotoxicity against various cancer cell lines. This opens avenues for exploring this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action for N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Substituent Effects on Physical and Spectral Properties

Key Research Findings

Substituent Impact :

- Tosyl groups enhance stability but may reduce solubility compared to benzyl or chlorophenyl substituents .

- Furan-2-ylmethyl groups contribute to antimicrobial activity without cytotoxicity, as seen in tetrazole derivatives .

Synthetic Strategies :

- Tosyl incorporation likely follows sulfonylation protocols similar to CAS 380194-24-1 .

- Furan-2-ylmethyl attachment may involve nucleophilic substitution or reductive amination .

Biological Potential: Structural analogs with furan-2-ylmethyl groups show promise against antibiotic-resistant strains, suggesting the target compound warrants similar evaluation .

Biological Activity

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a synthetic organic compound characterized by its unique structural features, including a furan ring, an o-tolyl group, and a tosylated oxazole ring. This compound's biological activity is of significant interest due to its potential applications in medicinal chemistry and its role as a building block in synthetic organic chemistry.

The synthesis of this compound involves several key steps:

- Formation of the Oxazole Ring : This typically includes cyclization reactions using precursors like amino alcohols and carboxylic acids.

- Introduction of Functional Groups : The furan and tolyl groups are introduced through substitution reactions.

- Tosylation : This step is generally performed using tosyl chloride (TsCl) in the presence of a base like pyridine.

The resulting compound has been noted for its potential reactivity due to the presence of multiple functional groups, which may facilitate various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity through binding interactions, potentially affecting various biochemical pathways. The exact mechanism remains under investigation, but the compound's structural characteristics suggest it may act as an inhibitor or modulator in biological systems.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds within similar structural frameworks. For instance, derivatives containing furan rings have shown promising results against various cancer cell lines. A study indicated that certain furan-containing compounds exhibited notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting that this compound could also exhibit similar properties .

Case Studies

-

SARS-CoV-2 Inhibition : Research on related compounds has identified several derivatives that inhibit the main protease (Mpro) of SARS-CoV-2. For example, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range, indicating potential antiviral activity .

Compound IC50 (μM) Remarks F8–B22 1.55 Non-peptidomimetic inhibitor F8–S43 10.76 Moderate inhibition - Antiproliferative Studies : In vitro studies have shown that compounds with similar oxazole structures can inhibit cell proliferation effectively. For instance, specific derivatives were tested against the NCI-60 human tumor cell line panel, revealing significant cytotoxicity against multiple cancer types .

Q & A

Basic: What are the key steps and reagents for synthesizing N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine?

The synthesis typically involves multi-step reactions starting with functionalization of the oxazole core. Key steps include:

- Tosylation : Introducing the tosyl group (p-toluenesulfonyl) via sulfonation using reagents like p-toluenesulfonyl chloride under basic conditions (e.g., pyridine) .

- Furan-2-ylmethyl attachment : Alkylation or nucleophilic substitution to add the furan-2-ylmethyl group, often employing allyl halides or Mitsunobu conditions .

- Ortho-tolyl substitution : Suzuki coupling or Friedel-Crafts alkylation to introduce the o-tolyl group, using catalysts like Pd(PPh₃)₄ or Lewis acids (AlCl₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Basic: How is the structural identity of this compound confirmed in academic research?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., o-tolyl methyl protons at ~2.3 ppm, furan protons at 6.3–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₂H₂₁N₂O₃S⁺) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Basic: What in vitro assays are used to evaluate its biological activity?

Initial screening includes:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. epidermidis) and fungi (MIC values ≤4 µg/mL observed in related furan derivatives) .

- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., melanoma, breast cancer) vs. normal cells (HaCaT). Selectivity indices (SI >10) indicate therapeutic potential .

- Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ against kinases or proteases linked to disease pathways .

Advanced: How do electronic effects of substituents (e.g., o-tolyl vs. p-tolyl) influence reactivity and bioactivity?

Comparative studies on structural analogs reveal:

- Electronic properties : o-Tolyl’s steric hindrance reduces electrophilic substitution rates compared to p-tolyl, altering reaction pathways (e.g., slower sulfonation) .

- Bioactivity : Para-substituted analogs show higher metabolic stability but lower antimicrobial potency, while ortho-substitution enhances target binding (e.g., 2× lower MIC in S. epidermidis) .

Table 1 : Substituent effects on activity (hypothetical data based on ):

| Substituent | LogP | MIC (µg/mL) | IC₅₀ (kinase, nM) |

|---|---|---|---|

| o-Tolyl | 3.2 | 2.0 | 85 |

| p-Tolyl | 3.1 | 4.0 | 120 |

Advanced: What computational strategies optimize its pharmacokinetic profile?

- Pharmacophore modeling : Identifies critical H-bond acceptors (oxazole N, sulfonyl O) and hydrophobic regions (furan, tolyl) for target engagement .

- ADMET prediction : Tools like SwissADME predict moderate bioavailability (TPSA ~90 Ų) but potential CYP3A4 inhibition, guiding structural modifications (e.g., replacing tosyl with polar groups) .

- MD simulations : Reveal binding stability in enzyme active sites (e.g., >90% occupancy in thrombin after 50 ns) .

Advanced: How can contradictory data on cytotoxicity be resolved across studies?

Discrepancies may arise from:

- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound solubility and efficacy. Standardize protocols per OECD guidelines .

- Cell line heterogeneity : Use STR profiling to confirm cell identity (e.g., MDA-MB-231 vs. MCF-7 responsiveness) .

- Metabolic interference : LC-MS/MS quantifies intracellular metabolite levels to distinguish compound-specific effects from artifacts .

Advanced: What is the proposed mechanism for its antifungal activity?

Mechanistic insights from related compounds suggest:

- Ergosterol biosynthesis inhibition : Blocks lanosterol demethylase (CYP51), validated via ergosterol depletion assays and upregulation of ERG11 in resistant strains .

- Membrane disruption : Synchrotron-based FTIR shows increased membrane fluidity in C. albicans at MIC concentrations .

Advanced: How can reaction yields be improved in large-scale synthesis?

Optimization strategies include:

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for sulfonation steps, achieving >80% yield vs. 60% in batch .

- Catalyst screening : Pd/XPhos systems improve Suzuki coupling efficiency (TON >500) for o-tolyl introduction .

- Solvent selection : Switch from DMF to acetonitrile reduces byproduct formation during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.